(3S)-3-Phenoxypyrrolidine-1-carboxamide

Vue d'ensemble

Description

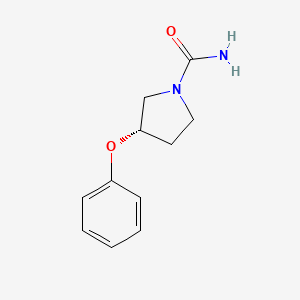

(3S)-3-Phenoxypyrrolidine-1-carboxamide is a chiral compound that features a pyrrolidine ring substituted with a phenoxy group at the third position and a carboxamide group at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Phenoxypyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(3S)-3-Phenoxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or to reduce other functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the phenoxy or pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(3S)-3-Phenoxypyrrolidine-1-carboxamide has been investigated for its potential as a therapeutic agent in several medical conditions. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant properties. For instance, studies have shown that certain modifications to the pyrrolidine ring can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. The specific stereochemistry of this compound may contribute to its pharmacological profile, potentially offering a new avenue for treating depression .

Anticancer Properties

The compound has also been explored for its anticancer effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Pharmacology

The pharmacological profile of this compound is characterized by its interactions with specific receptors and enzymes.

Receptor Binding Studies

Binding studies have shown that this compound interacts with several neurotransmitter receptors, including dopamine and serotonin receptors. These interactions are crucial for understanding its potential effects on mood disorders and other neuropsychiatric conditions .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit monoamine oxidase, an enzyme linked to the metabolism of neurotransmitters, thereby potentially increasing their availability in the synaptic cleft .

Nanotechnology Applications

Recent advancements in nanotechnology have opened new avenues for utilizing this compound in biomedical applications.

Drug Delivery Systems

The compound's properties make it suitable for incorporation into nanocarriers designed for targeted drug delivery. Research has focused on developing nanoparticles that encapsulate this compound to improve its solubility and bioavailability while minimizing side effects .

Biosensing Applications

The phenolic structure of this compound lends itself to applications in biosensing technologies. Its ability to interact with biological molecules can be exploited for developing sensors that detect specific biomolecules or pathogens, enhancing diagnostic capabilities in clinical settings .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of (3S)-3-Phenoxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may play a role in binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R)-3-Phenoxypyrrolidine-1-carboxamide: The enantiomer of (3S)-3-Phenoxypyrrolidine-1-carboxamide, which may have different biological activity.

3-Phenoxypyrrolidine-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

3-Phenoxypyrrolidine: A simpler derivative lacking the carboxamide group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.

Activité Biologique

(3S)-3-Phenoxypyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenolic compounds with pyrrolidine derivatives. The process often includes steps such as:

- Formation of the Pyrrolidine Ring : Using appropriate reagents to create the pyrrolidine structure.

- Carboxamide Formation : The introduction of the carboxamide functional group through acylation reactions.

- Characterization : Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of this compound against various viruses, including SARS-CoV-2. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on viral replication, with an effective concentration (EC50) in the low micromolar range .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on several enzymes:

- Monoamine Oxidase (MAO) : Studies indicate that derivatives of this compound show promising inhibition against both MAO-A and MAO-B, which are crucial in neurodegenerative diseases like Alzheimer's .

- Cathepsin K : It has been found to inhibit cathepsin K, an enzyme involved in bone resorption, making it a candidate for treating osteoporosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the phenoxy group significantly affect potency. For instance, electron-withdrawing groups enhance activity against MAO enzymes .

- Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to target enzymes, as evidenced by docking studies that reveal favorable interactions with enzyme active sites .

Study 1: Antiviral Activity Against SARS-CoV-2

In a recent study, this compound was tested for its ability to inhibit SARS-CoV-2 replication in Vero E6 cells. Results showed an EC50 value of approximately 4.7 µM, indicating potent antiviral activity with minimal cytotoxicity (CC50 > 21 µM) .

Study 2: Inhibition of Cathepsin K

Another investigation focused on the compound's role as a cathepsin K inhibitor. The IC50 value was determined to be 13.52 µM, suggesting its potential use in treating osteoporosis by reducing bone resorption .

Propriétés

IUPAC Name |

(3S)-3-phenoxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)13-7-6-10(8-13)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEHTURFUOLMPI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1OC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.